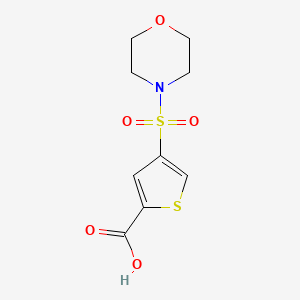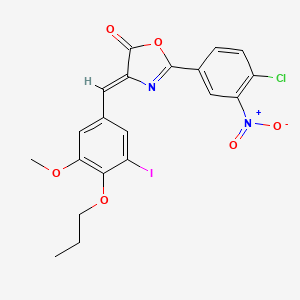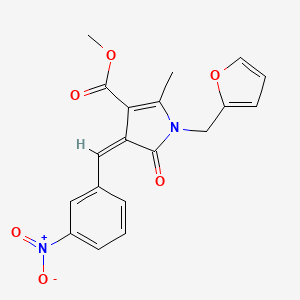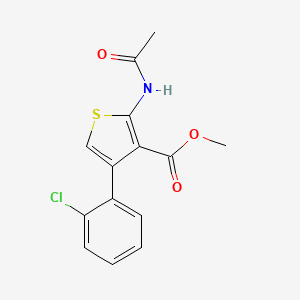
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid
Vue d'ensemble
Description
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid, also known as MTSEA, is an organic compound that is widely used in scientific research. It is a sulfhydryl-reactive compound that can modify proteins and other biomolecules, making it a valuable tool for studying the structure and function of biological systems.
Mécanisme D'action
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid reacts with sulfhydryl groups on proteins and other biomolecules, forming a covalent bond between the 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid molecule and the target molecule. This modification can alter the function of the target molecule, allowing researchers to study the effects of specific modifications on biological processes.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid can have a wide range of biochemical and physiological effects, depending on the target molecule and the specific modification made. It can alter the activity of enzymes, ion channels, and other proteins involved in biological processes. 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid has also been shown to affect the function of cellular membranes and to induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is its specificity for sulfhydryl groups, which allows researchers to target specific proteins and other biomolecules. 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is also relatively easy to use and can be applied to a wide range of experimental systems. However, 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid can have off-target effects and can be toxic to cells at high concentrations. It is also important to note that the modifications made by 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid are irreversible, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research involving 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new derivatives of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid that can target specific types of sulfhydryl groups or that have different chemical properties. Another area of interest is the use of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid in combination with other experimental techniques, such as mass spectrometry or fluorescence microscopy, to study the effects of specific modifications on protein structure and function. Finally, there is potential for the use of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid in therapeutic applications, such as the development of drugs that target specific proteins involved in disease processes.
Applications De Recherche Scientifique
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is widely used in scientific research as a tool for studying the structure and function of biological systems. It can be used to modify proteins and other biomolecules, allowing researchers to study the effects of specific modifications on their function. 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid has been used to study ion channels, enzymes, and other proteins involved in a wide range of biological processes.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTENZEKJDNIZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoate](/img/structure/B4856855.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4856859.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4856862.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4856872.png)


![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4856887.png)


![N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4856910.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4856924.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4856929.png)
![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}azepane](/img/structure/B4856935.png)